

Technical Guide: Spectroscopic Characterization of 5-Aminobenzofuran-2(3H)-one

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Aminobenzofuran-2(3H)-one

Cat. No.: B1626873

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Introduction

5-Aminobenzofuran-2(3H)-one is a heterocyclic organic compound featuring a benzofuran core. This structural motif is of significant interest to researchers in medicinal chemistry and drug development due to its presence in a wide array of biologically active molecules.

Benzofuran derivatives are known to exhibit diverse pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities.^{[1][2][3]} The precise characterization of such molecules is the bedrock upon which all subsequent research is built. Unambiguous identification and structural confirmation through modern spectroscopic techniques are non-negotiable prerequisites for advancing a compound through the discovery and development pipeline.

This guide provides an in-depth analysis of the core spectroscopic techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—as they apply to the structural elucidation of **5-aminobenzofuran-2(3H)-one**. The methodologies and interpretations presented herein are grounded in established principles and serve as a practical reference for researchers working with this and structurally related compounds.

Molecular Structure and Properties

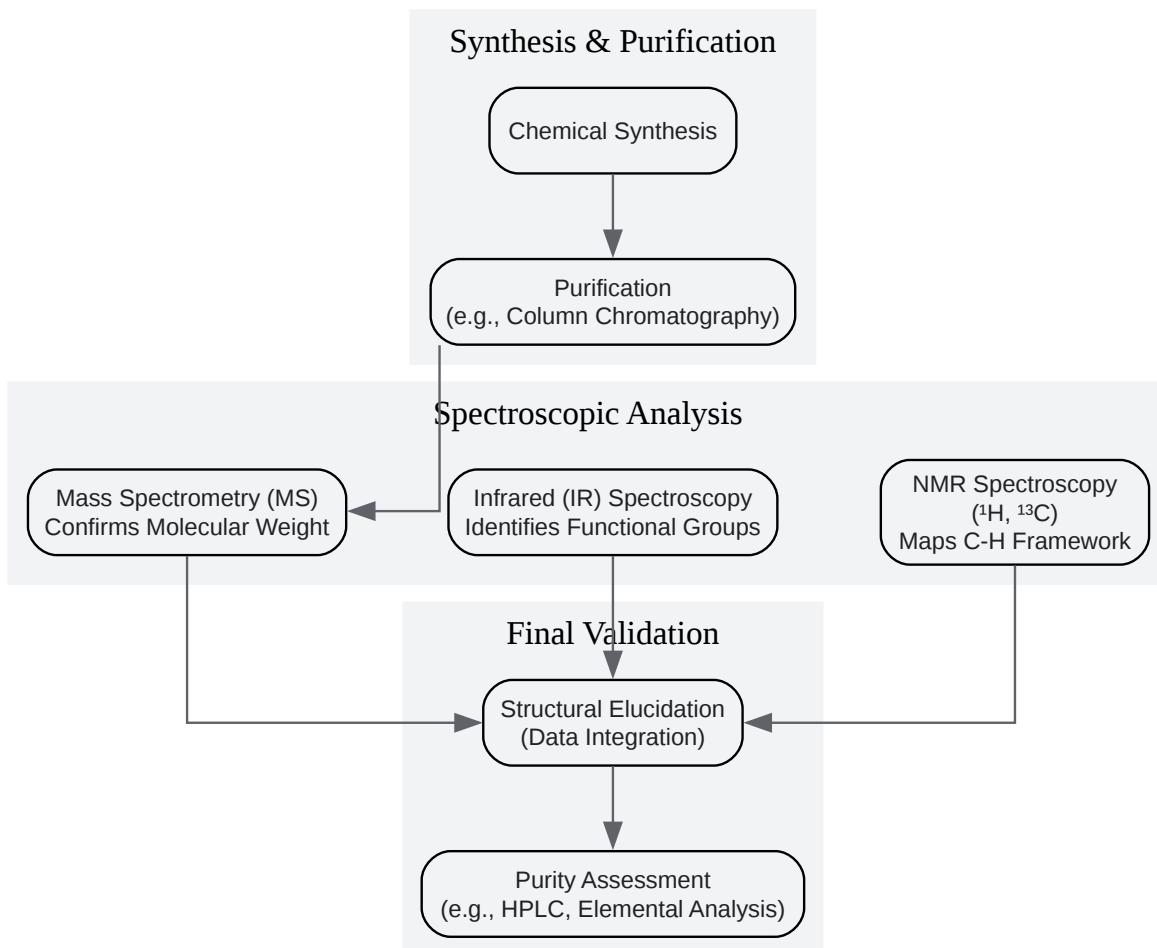
Before delving into the spectroscopic data, it is essential to understand the fundamental properties of the target molecule.

Property	Value
Molecular Formula	C ₈ H ₇ NO ₂
Molecular Weight	149.15 g/mol [4]
Exact Mass	149.0477 g/mol [5]
CAS Number	83528-03-4 [4] [6]

The structure consists of a bicyclic system where a furanone ring is fused to a benzene ring, with an amine substituent at the 5-position. This arrangement dictates the expected spectroscopic signals.

Analytical Workflow

The comprehensive characterization of a novel or synthesized compound like **5-aminobenzofuran-2(3H)-one** follows a logical and systematic workflow. This process ensures that each piece of data validates the others, leading to a confident structural assignment.



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Caption: Workflow for the synthesis and structural validation of **5-aminobenzofuran-2(3H)-one**.

Mass Spectrometry (MS)

Mass spectrometry is the first-line technique for determining the molecular weight of a compound. By ionizing the molecule and measuring the mass-to-charge ratio (m/z) of the resulting ions, it provides direct evidence for the molecular formula.

Experimental Protocol: Electron Ionization (EI) GC-MS

Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a robust method for volatile, thermally stable small molecules. EI provides a parent molecular ion and a reproducible fragmentation pattern that serves as a "fingerprint" for the compound.

- Sample Preparation: Dissolve approximately 1 mg of purified **5-aminobenzofuran-2(3H)-one** in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
- GC Separation:
 - Injector: Set to 250°C. Inject 1 μ L of the sample solution in splitless mode.
 - Column: Use a standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 μ m).
 - Oven Program: Hold at 100°C for 1 minute, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- MS Detection (EI):
 - Ion Source Temperature: 230°C.
 - Electron Energy: 70 eV.
 - Mass Range: Scan from m/z 40 to 300.

Data Interpretation

The primary goal is to identify the molecular ion peak ($M^{+\bullet}$). For **5-aminobenzofuran-2(3H)-one** ($C_8H_7NO_2$), the expected exact mass is 149.0477.

Ion	Calculated m/z	Observed m/z	Interpretation
[M] ⁺ •	149.05	~149	Molecular Ion
[M-CO] ⁺ •	121.06	~121	Loss of carbon monoxide from the lactone
[M-CO-HCN] ⁺ •	94.05	~94	Subsequent loss of hydrogen cyanide

Expert Insight: The loss of a neutral CO molecule (28 Da) is a characteristic fragmentation pathway for lactones and related cyclic esters.^[7] This fragmentation provides strong evidence for the benzofuranone core. Further fragmentation patterns can help confirm the overall structure. The presence of nitrogen often leads to characteristic fragments, though these can be complex.^[8] High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition of the parent ion and key fragments, matching the observed mass to the calculated mass to within a few parts per million (ppm).^[9]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a unique spectral fingerprint.

Experimental Protocol: Attenuated Total Reflectance (ATR)

Rationale: ATR-FTIR is a rapid and convenient method that requires minimal sample preparation. It is ideal for solid or liquid samples.

- Instrument Setup: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and taking a background spectrum.
- Sample Application: Place a small amount (a few milligrams) of the solid **5-aminobenzofuran-2(3H)-one** powder directly onto the ATR crystal.

- Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

Data Interpretation

The IR spectrum is analyzed by identifying characteristic absorption bands corresponding to specific bond vibrations.

Wavenumber (cm ⁻¹)	Intensity	Vibration Type	Functional Group Assignment
3400 - 3300	Medium-Strong	N-H Stretch (asymmetric & symmetric)	Primary Amine (-NH ₂)
3100 - 3000	Medium	C-H Stretch	Aromatic C-H
2980 - 2850	Weak	C-H Stretch	Aliphatic C-H (from -CH ₂ -)
~1760	Very Strong	C=O Stretch	γ-Lactone (Ester)
1620 - 1580	Medium-Strong	N-H Bend	Primary Amine (-NH ₂)
1600 - 1450	Medium	C=C Stretch	Aromatic Ring
1250 - 1150	Strong	C-O Stretch	Ester

Expert Insight: The most diagnostic peak in the IR spectrum is the very strong absorption around 1760 cm⁻¹. This frequency is characteristic of a carbonyl group within a five-membered ring (a γ-lactone), which is a key feature of the benzofuran-2(3H)-one structure.^[1] This, combined with the distinct double peaks in the 3400-3300 cm⁻¹ region typical of a primary amine's symmetric and asymmetric stretches, provides compelling evidence for the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the detailed carbon-hydrogen framework of an organic molecule. ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR probes the carbon skeleton.

Experimental Protocol: Solution-State NMR

Rationale: High-resolution solution-state NMR provides detailed structural information.

Deuterated solvents are used to avoid overwhelming signals from the solvent itself.

- Sample Preparation: Dissolve 5-10 mg of **5-aminobenzofuran-2(3H)-one** in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- ¹H NMR Acquisition:
 - Spectrometer: 400 MHz or higher field strength.
 - Pulse Program: Standard single-pulse acquisition.
 - Acquisition Parameters: Acquire 16-32 scans with a relaxation delay of 1-2 seconds.
- ¹³C NMR Acquisition:
 - Spectrometer: Same instrument as ¹H.
 - Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30).
 - Acquisition Parameters: Acquire 1024 or more scans due to the lower natural abundance of ¹³C.

Data Interpretation

Note: The following are predicted chemical shifts and coupling patterns based on the structure and data from analogous compounds. Actual experimental values may vary slightly.

3.2.1. Predicted ¹H NMR Data (in DMSO-d₆)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~7.0 - 7.2	d	1H	H-7	Ortho to the oxygen, shielded.
~6.7 - 6.8	dd	1H	H-6	Coupled to H-7 and H-4.
~6.6 - 6.7	d	1H	H-4	Ortho to the amine, shielded.
~5.1	s (broad)	2H	-NH ₂	Exchangeable protons, broad signal.
~3.6	s	2H	H-3	Aliphatic -CH ₂ - adjacent to carbonyl and oxygen.

3.2.2. Predicted ¹³C NMR Data (in DMSO-d₆)

Chemical Shift (δ , ppm)	Assignment	Rationale
~175	C-2	Lactone carbonyl carbon.
~145	C-5	Aromatic carbon bonded to -NH ₂ .
~140	C-7a	Aromatic carbon at ring junction, bonded to O.
~125	C-3a	Aromatic carbon at ring junction.
~115	C-6	Aromatic C-H.
~112	C-7	Aromatic C-H.
~108	C-4	Aromatic C-H.
~35	C-3	Aliphatic -CH ₂ - carbon.

Expert Insight: In the ¹H NMR, the three aromatic protons will appear as a distinct set of coupled signals (a doublet, a doublet of doublets, and a doublet). The two protons at the C-3 position are chemically equivalent and will appear as a singlet, integrating to 2H. The amine protons often appear as a broad singlet that may shift in position depending on concentration and solvent. In the ¹³C NMR, the lactone carbonyl carbon (C-2) will be the most downfield signal, typically above 170 ppm. The aromatic carbons will appear in the 105-150 ppm range, with the carbon attached to the nitrogen (C-5) being significantly affected by the amine's electron-donating nature.

Conclusion

The structural elucidation of **5-aminobenzofuran-2(3H)-one** is achieved through the synergistic application of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. Each technique provides a unique and essential piece of the structural puzzle. MS confirms the molecular formula, IR identifies the key lactone and amine functional groups, and NMR maps out the precise arrangement of atoms in the carbon-hydrogen framework. Together, these methods provide an unambiguous and comprehensive

characterization, establishing a solid foundation for any further investigation into the chemical and biological properties of this compound.

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- To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of 5-Aminobenzofuran-2(3H)-one]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1626873#spectroscopic-data-nmr-ir-ms-of-5-aminobenzofuran-2-3h-one>

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